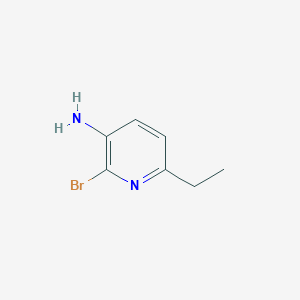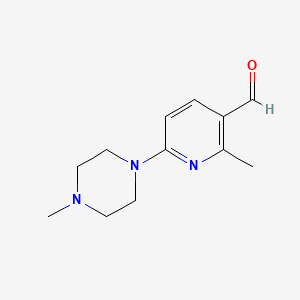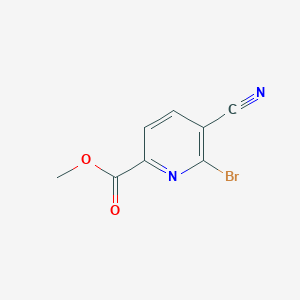
tert-Butyl (3,3-difluoropropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3,3-difluoropropyl)carbamate: is an organic compound with the molecular formula C8H15F2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3,3-difluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3,3-difluoropropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated carbamates are known for their stability and bioactivity, making them suitable candidates for developing new pharmaceuticals .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of polymers, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism of action of tert-Butyl (3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoropropyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Lacks the difluoropropyl group, making it less lipophilic and potentially less bioactive.
tert-Butyl (3-chloropropyl)carbamate: Contains a chlorine atom instead of fluorine, which affects its reactivity and stability.
tert-Butyl (3-iodopropyl)carbamate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the difluoropropyl derivative.
Uniqueness: tert-Butyl (3,3-difluoropropyl)carbamate is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H15F2NO2 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
tert-butyl N-(3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h6H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
KOZSALQCABCAFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)

![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)





![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)


